molecular formula C9H9NO3 B1376635 3-Carbamoyl-5-methylbenzoic acid CAS No. 1423033-74-2

3-Carbamoyl-5-methylbenzoic acid

Cat. No. B1376635
CAS RN: 1423033-74-2
M. Wt: 179.17 g/mol
InChI Key: GTOMWHYPNDSLKQ-UHFFFAOYSA-N
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Description

3-Carbamoyl-5-methylbenzoic acid (CMBA) is a chemical compound with the formula C9H9NO3, and it belongs to the class of benzoic acid derivatives. It has a molecular weight of 179.18 .


Molecular Structure Analysis

The InChI code for 3-Carbamoyl-5-methylbenzoic acid is 1S/C9H9NO3/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13) . This indicates the presence of a carbamoyl group and a methyl group on a benzoic acid backbone.


Physical And Chemical Properties Analysis

3-Carbamoyl-5-methylbenzoic acid is a powder at room temperature . It has a molecular weight of 179.17 g/mol .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Isoxazole Compounds : The synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate illustrates the application of 3-carbamoyl-5-methylbenzoic acid derivatives in generating compound libraries of druglike isoxazoles (Robins et al., 2007).

  • Corrosion Inhibition : Research on 3-Hydroxybenzoic acid as a corrosion inhibitor for AISI 316L stainless steel in environmentally friendly pickling solutions demonstrates the potential utility of similar carboxylic acid compounds in industrial applications (Narváez et al., 2005).

  • Radiotracer Synthesis : The creation of C-11 labeled methylbenzoates for PET imaging, as illustrated by [(11)C]Am80 synthesis, showcases the use of 3-carbamoyl-5-methylbenzoic acid derivatives in medical imaging and diagnostics (Takashima-Hirano et al., 2012).

Material Science and Photophysical Properties

  • Crystal Structure Research : Studies on Co(II) and Zn(II) compounds with 3-methylbenzoic acid, which is structurally similar to 3-carbamoyl-5-methylbenzoic acid, contribute to understanding crystal structures and properties in material science (Xiang, 2011).

  • Vibrational Spectroscopy : The investigation of 4-hydroxy-3-methylbenzoic acid (HMBA) using vibrational spectroscopy techniques provides insights into electronic properties and molecular interactions, relevant for materials characterized by similar functional groups (Palanimurugan & Jeyavijayan, 2021).

Agricultural Applications

  • Fungicide Delivery : Research on solid lipid nanoparticles for the sustained release of carbendazim and tebuconazole in agricultural applications demonstrates the potential for 3-carbamoyl-5-methylbenzoic acid derivatives in developing advanced delivery systems for agrochemicals (Campos et al., 2015).

Safety and Hazards

The safety information available indicates that 3-Carbamoyl-5-methylbenzoic acid may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Mechanism of Action

Target of Action

It’s known that benzylic compounds, which 3-carbamoyl-5-methylbenzoic acid is a part of, are activated towards free radical attack . This suggests that the compound might interact with biological targets susceptible to free radical attack.

Mode of Action

Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions could potentially lead to changes in the target molecules, affecting their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Carbamoyl-5-methylbenzoic acid. Factors such as pH, temperature, and presence of other molecules can affect the compound’s reactivity and interaction with its targets .

properties

IUPAC Name

3-carbamoyl-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5-2-6(8(10)11)4-7(3-5)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOMWHYPNDSLKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carbamoyl-5-methylbenzoic acid

CAS RN

1423033-74-2
Record name 3-carbamoyl-5-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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